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Compound of Interest

Compound Name: 5-Chloroquinoxaline

Cat. No.: B1297631 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of 5-Chloroquinoxaline, a heterocyclic

compound of significant interest to researchers, scientists, and drug development

professionals. This document outlines its chemical identity, synthesis, physicochemical

properties, and its emerging role in medicinal chemistry, particularly in the development of

novel therapeutic agents.

Core Chemical Information
CAS Number: 62163-09-1[1]

Molecular Formula: C8H5ClN2[2]

Molecular Weight: 164.59 g/mol [2]

IUPAC Name: 5-chloroquinoxaline
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Property Value Source

CAS Number 62163-09-1 ChemicalBook[1]

Molecular Formula C8H5ClN2 Stenutz[2]

Molecular Weight 164.59 g/mol Stenutz[2]

Synonyms 5-chloroquinoxaline ChemicalBook[1]

Synthesis and Experimental Protocols
The synthesis of quinoxaline derivatives is a well-established area of organic chemistry. The

most common and versatile method for preparing the quinoxaline scaffold is the condensation

of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[3][4] This approach offers a

straightforward route to a wide array of substituted quinoxalines.

While a specific detailed protocol for the synthesis of 5-Chloroquinoxaline is not readily

available in the searched literature, a general and widely applicable experimental protocol for

the synthesis of quinoxaline derivatives is presented below. This can be adapted by using 3-

chloro-1,2-phenylenediamine as the starting material.

General Experimental Protocol for Quinoxaline
Synthesis
This protocol outlines a common method for the synthesis of quinoxaline derivatives via the

condensation of an o-phenylenediamine with a diketone, which can be adapted for the

synthesis of 5-Chloroquinoxaline.

Materials:

o-Phenylenediamine (or a substituted analog such as 3-chloro-o-phenylenediamine)

1,2-Diketone (e.g., benzil, 2,3-butanedione)

Ethanol or other suitable solvent

Catalyst (optional, e.g., acetic acid, Lewis acids)
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Procedure:

Dissolve the o-phenylenediamine derivative (1 equivalent) in a suitable solvent (e.g.,

ethanol) in a round-bottom flask.

Add the 1,2-diketone (1 equivalent) to the solution.

If required, add a catalytic amount of acid (e.g., a few drops of acetic acid).

The reaction mixture is typically stirred at room temperature or heated under reflux. The

progress of the reaction should be monitored by thin-layer chromatography (TLC).

Upon completion of the reaction, the solvent is removed under reduced pressure.

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g.,

ethanol) or by column chromatography on silica gel.

Applications in Drug Discovery and Development
The quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives

exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-

inflammatory properties. The introduction of a chlorine atom at the 5-position can significantly

influence the compound's physicochemical properties and biological activity.

Anticancer Potential
Quinoxaline derivatives have shown considerable promise as anticancer agents, targeting

various mechanisms involved in tumor growth and progression.

1. Topoisomerase Inhibition:

A notable derivative, Chloroquinoxaline sulfonamide (CQS), has been identified as a

topoisomerase IIα/β poison.[5] Topoisomerases are crucial enzymes that regulate DNA

topology and are essential for DNA replication and transcription.[6][7][8] By inhibiting these

enzymes, CQS can induce DNA damage and trigger apoptosis in cancer cells. CQS has

demonstrated activity against a range of human solid tumors in preclinical studies and has

entered Phase I clinical trials.[9][10]
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2. PI3K/mTOR Signaling Pathway Inhibition:

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin

(mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and

its dysregulation is a hallmark of many cancers.[2][11][12] Several quinoxaline derivatives have

been developed as potent inhibitors of the PI3K/mTOR pathway, demonstrating the potential of

this chemical class to target this key oncogenic signaling cascade.[2][9][11][13]

Below is a diagram illustrating the general workflow for screening potential anticancer

compounds like 5-Chloroquinoxaline.
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A generalized workflow for the evaluation of 5-Chloroquinoxaline derivatives as potential
anticancer agents.

Other Therapeutic Areas
Beyond oncology, quinoxaline derivatives are being explored for a variety of other therapeutic

applications, leveraging their diverse biological activities.

Signaling Pathways of Interest
The PI3K/Akt/mTOR pathway is a central signaling node in cancer biology. Quinoxaline-based

inhibitors that target this pathway hold significant therapeutic promise.

The following diagram illustrates the PI3K/mTOR signaling pathway and the inhibitory action of

certain quinoxaline derivatives.
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Inhibition of the PI3K/mTOR signaling pathway by certain quinoxaline derivatives.

Conclusion
5-Chloroquinoxaline and its derivatives represent a promising class of compounds with

significant potential in drug discovery and development. Their versatile synthesis and broad

range of biological activities, particularly as anticancer agents targeting key signaling pathways
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like PI3K/mTOR and enzymes such as topoisomerases, make them a focal point for ongoing

research. Further investigation into the specific mechanisms of action and structure-activity

relationships of 5-chloroquinoxaline derivatives will be crucial in unlocking their full

therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1297631#5-chloroquinoxaline-cas-number-and-
molecular-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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